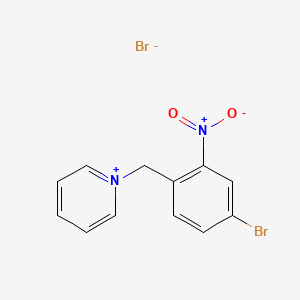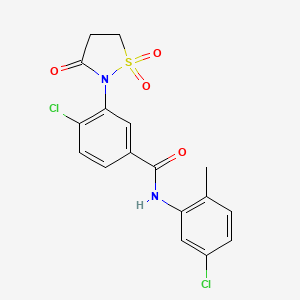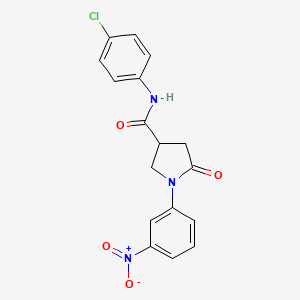
1-(4-bromo-2-nitrobenzyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBD-Br is a fluorescent probe that is widely used in biochemical research. It is a small molecule that can be easily incorporated into proteins, lipids, and other biomolecules. The fluorescence of NBD-Br can be used to study the structure, function, and interactions of these biomolecules.
Mechanism of Action
The mechanism of action of NBD-Br is based on its fluorescence properties. When excited by light of a certain wavelength, NBD-Br emits light of a different wavelength. The intensity and wavelength of the emitted light can be used to study the environment and interactions of NBD-Br with other molecules.
Biochemical and Physiological Effects:
NBD-Br has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that high concentrations of NBD-Br can lead to non-specific binding and fluorescence quenching.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBD-Br is its versatility. It can be used to study a wide range of biomolecules and cellular processes. It is also relatively easy to use and interpret. However, one limitation of NBD-Br is its sensitivity to environmental factors such as pH and temperature. Careful control of these factors is necessary to ensure accurate and reproducible results.
Future Directions
There are many potential future directions for the use of NBD-Br in scientific research. One area of interest is the development of new probes with improved sensitivity and specificity. Another area of interest is the use of NBD-Br in live-cell imaging and microscopy. Finally, NBD-Br could be used in the development of new diagnostic and therapeutic tools for a variety of diseases.
Conclusion:
In conclusion, NBD-Br is a versatile fluorescent probe that has many scientific research applications. Its ease of use and interpretability make it a valuable tool for studying biomolecules and cellular processes. However, careful control of environmental factors is necessary to ensure accurate and reproducible results. There are many potential future directions for the use of NBD-Br in scientific research, including the development of new probes and diagnostic tools.
Synthesis Methods
NBD-Br can be synthesized by reacting 4-bromo-2-nitrobenzaldehyde with pyridine in the presence of hydrochloric acid. The resulting product is then treated with bromine to yield 1-(4-bromo-2-nitrobenzyl)pyridinium bromide.
Scientific Research Applications
NBD-Br has a wide range of scientific research applications. It can be used to study protein structure and function, lipid dynamics, and membrane trafficking. It can also be used to study enzyme kinetics, protein-protein interactions, and ligand binding.
properties
IUPAC Name |
1-[(4-bromo-2-nitrophenyl)methyl]pyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN2O2.BrH/c13-11-5-4-10(12(8-11)15(16)17)9-14-6-2-1-3-7-14;/h1-8H,9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIBBMPETSZOED-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C=C(C=C2)Br)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4933389.png)

![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)

![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4933454.png)
![N-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4933461.png)
![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)
